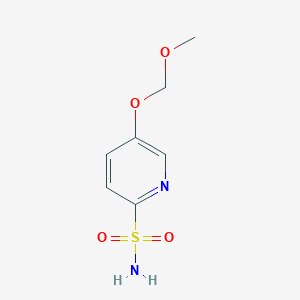
5-(Methoxymethoxy)pyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methoxymethoxy)pyridine-2-sulfonamide is an organic compound with the molecular formula C8H10N2O4S. It belongs to a family of pyridine-based sulfonamides that have demonstrated a wide range of applications in various fields of research. This compound is known for its unique structural features, which include a methoxymethoxy group attached to the pyridine ring and a sulfonamide group at the 2-position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethoxy)pyridine-2-sulfonamide typically involves the introduction of the methoxymethoxy group and the sulfonamide group onto the pyridine ring. One common method involves the reaction of 5-hydroxypyridine-2-sulfonamide with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methoxymethoxy)pyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Methoxymethoxy)pyridine-2-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Methoxymethoxy)pyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt the production of nucleotides, leading to the suppression of cell growth and proliferation . Additionally, the methoxymethoxy group may enhance the compound’s binding affinity to its targets, increasing its overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide group but differ in their overall structure and specific applications.
Pyridine Derivatives: Compounds such as 2-chloropyridine and 2-aminopyridine have similar pyridine rings but lack the methoxymethoxy and sulfonamide groups.
Uniqueness
5-(Methoxymethoxy)pyridine-2-sulfonamide is unique due to the presence of both the methoxymethoxy group and the sulfonamide group on the pyridine ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
5-(methoxymethoxy)pyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-12-5-13-6-2-3-7(9-4-6)14(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONQRYMCQXRBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CN=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(azepan-1-yl)-2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one](/img/structure/B2827147.png)
![(E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2827148.png)
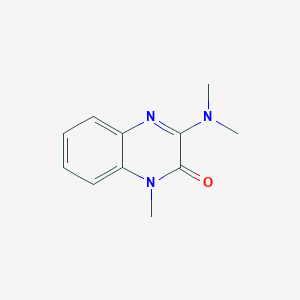
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2827150.png)
![N-(3,4-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2827151.png)
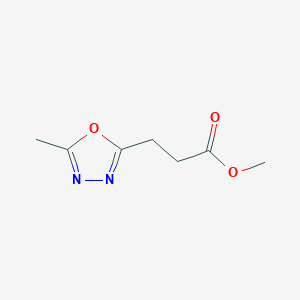
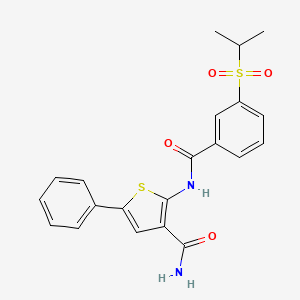
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2827158.png)
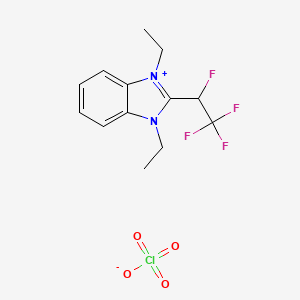
![(Z)-[2-(Trifluoromethyl)perimidin-4-ylidene]methanol](/img/structure/B2827161.png)

![4-(dimethylamino)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide](/img/structure/B2827164.png)
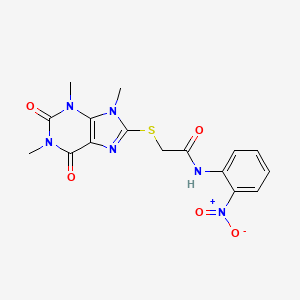
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2827167.png)
